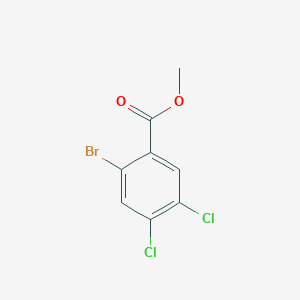

Methyl 2-bromo-4,5-dichlorobenzoate

Description

Significance of Halogenated Aromatic Compounds as Key Synthons

Halogenated aromatic compounds are fundamental building blocks, or synthons, in organic synthesis. The introduction of halogen atoms—such as chlorine, bromine, and iodine—into an aromatic ring significantly alters the molecule's electronic properties and reactivity. numberanalytics.com This modification makes the compound a valuable intermediate for subsequent chemical transformations. numberanalytics.com Halogenation can enhance the biological activity of a molecule, a feature of particular importance in the synthesis of pharmaceuticals. numberanalytics.comrsc.org In fact, approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogens. rsc.org

The presence of a halogen on an aromatic ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in building the complex scaffolds of many modern materials and drugs. numberanalytics.com Furthermore, halogenated aromatics are used in the synthesis of high-performance polymers and dyes. numberanalytics.com The process of introducing a halogen to an aromatic ring, known as electrophilic aromatic halogenation, is a typical reaction for these compounds and a highly effective method for adding substituents to an aromatic system. wikipedia.org

Overview of Benzoate (B1203000) Esters as Versatile Building Blocks in Organic Chemistry

Benzoate esters, a class of organic compounds derived from benzoic acid, are recognized for their utility as versatile building blocks in organic chemistry. numberanalytics.comfiveable.me Their general structure, R-COO-R', where an aryl group is attached to the carbonyl carbon, makes them important intermediates in a wide range of synthetic transformations. numberanalytics.com They are fundamental to the creation of more complex molecules, including pharmaceuticals and plastics. fiveable.me

Esters like methyl benzoate are synthesized through reactions such as the Fischer esterification of a carboxylic acid (benzoic acid) with an alcohol (methanol). fiveable.me They can undergo various reactions, such as nucleophilic acyl substitution, allowing for their conversion into other functional groups like amides through a process called aminolysis. This reactivity, combined with their relative stability, makes benzoate esters essential tools for chemists to construct elaborate molecular frameworks. numberanalytics.com They are also used as monomers in the creation of polymers, such as polyesters, which have tailored properties for various industrial applications. numberanalytics.com

Specific Research Context of Methyl 2-bromo-4,5-dichlorobenzoate within Halogenated Aromatic Systems

This compound, with the chemical formula C8H5BrCl2O2, is a specific example of a halogenated aromatic ester that combines the reactive features of both parent classes. nih.gov Its structure, featuring a methyl ester group and three halogen substituents (one bromine and two chlorine atoms) on the benzene (B151609) ring, makes it a highly functionalized building block for organic synthesis. The presence and specific positioning of the bromo and chloro substituents provide multiple sites for selective chemical modification, such as cross-coupling reactions, allowing for the regioselective introduction of new functional groups.

While detailed research findings on this specific molecule are not broadly published, its structure is indicative of its potential use as an intermediate in the synthesis of complex, polysubstituted aromatic compounds. Its utility is likely found in research settings focused on creating novel pharmaceutical or agrochemical agents, where the precise arrangement of substituents on an aromatic core is crucial for biological activity. The compound is related to other di- and tri-substituted haloaromatics that serve as key intermediates in medicinal chemistry and materials science.

Chemical Data Table

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H5BrCl2O2 | nih.gov |

| Molecular Weight | 283.93 g/mol | ambeed.com |

| CAS Number | 1160574-77-5 | ambeed.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrCl2O2 |

|---|---|

Molecular Weight |

283.93 g/mol |

IUPAC Name |

methyl 2-bromo-4,5-dichlorobenzoate |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 |

InChI Key |

OVZUEURGDIPBGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)Cl)Cl |

Origin of Product |

United States |

Advanced Organic Reactions and Reactivity Studies of Methyl 2 Bromo 4,5 Dichlorobenzoate

Nucleophilic Substitution Reactions Involving Halogen Moieties

The halogen atoms on the aromatic ring of Methyl 2-bromo-4,5-dichlorobenzoate are key to its reactivity, particularly in nucleophilic substitution reactions. While classical nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups, alternative mechanisms, such as those involving radical intermediates, provide pathways for substitution on less activated or unactivated aryl halides. organicreactions.orgwikipedia.org

Radical Nucleophilic Substitution Unimolecular (SRN1) Mechanisms

The unimolecular radical nucleophilic substitution (SRN1) reaction is a prominent pathway for the substitution of unactivated aryl halides. organicreactions.orgwikipedia.org This multi-step chain process involves radical and radical anion intermediates and does not require the strong deactivating groups necessary for the SNAr mechanism. wikipedia.orgresearchgate.net The general SRN1 mechanism proceeds through a cycle of initiation, propagation, and termination steps. chemistry-chemists.cominflibnet.ac.in

The process is initiated by the transfer of an electron to the aryl halide substrate (ArX), forming a radical anion (ArX•⁻). wikipedia.orginflibnet.ac.in This radical anion then fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). chemistry-chemists.com The aryl radical subsequently reacts with a nucleophile (Nu⁻) to form the radical anion of the substituted product (ArNu•⁻). chemistry-chemists.com This new radical anion transfers its electron to another molecule of the original substrate (ArX), propagating the chain reaction and forming the final substitution product (ArNu). wikipedia.orgchemistry-chemists.com

The initiation of the SRN1 chain reaction often requires an external stimulus, with photostimulation being one of the most common methods. chim.itsinica.edu.tw Photoinitiation involves the use of light to facilitate the crucial first step of electron transfer (ET). rsc.org This process can occur through several pathways, including the transfer of an electron from the excited state of the nucleophile to the substrate's ground state. chim.itrsc.org

When light is applied, a charge-transfer complex between the nucleophile and the substrate can become excited, or the nucleophile itself can be excited to a state from which it can donate an electron to the substrate. chim.itrsc.org This photoinduced electron transfer generates the initial substrate radical anion, which then enters the propagation cycle. conicet.gov.ar The efficiency of photoinitiation can be influenced by factors such as the solvent and the presence of other species, but it provides a mild and effective way to begin the SRN1 cascade, which might not occur or would be very slow in the dark. rsc.orgconicet.gov.ar Reactions that are dependent on photostimulation and are suppressed by radical scavengers are strong indicators of an SRN1 mechanism. rsc.orgconicet.gov.ar

The reactivity and regioselectivity of di- or poly-halogenated aromatic compounds in SRN1 reactions are complex, often depending on the nature of the halogens, the nucleophile, and the reaction conditions. conicet.gov.ar The reaction of methyl dichlorobenzoate isomers with organostannyl anions, such as the trimethylstannyl anion (Me₃Sn⁻), provides significant insight into these pathways. conicet.gov.arresearchgate.net

Studies on methyl 2,5-dichlorobenzoate (B1240473), a close analog of the title compound, demonstrate that its reaction with Me₃Sn⁻ in liquid ammonia (B1221849) proceeds via an SRN1 mechanism. conicet.gov.arresearchgate.net The outcome of the reaction is highly dependent on whether it is conducted under photostimulation or in the dark. conicet.gov.arresearchgate.net

Under photostimulation , the reaction of methyl 2,5-dichlorobenzoate with Me₃Sn⁻ ions leads predominantly to the disubstitution product , where both chlorine atoms are replaced by trimethylstannyl groups, with only trace amounts of the monosubstitution product observed. conicet.gov.arresearchgate.net

In the dark , the reaction yields the monosubstitution product as the major component, where only one chlorine atom is replaced. conicet.gov.arresearchgate.net

This difference highlights a key feature of the SRN1 mechanism with dihalobenzenes. In the dark, the radical anion of the monosubstituted product can transfer an electron to the starting substrate faster than it undergoes intramolecular electron transfer to the second C-Cl bond, thus terminating the substitution at the mono-stage. conicet.gov.arresearchgate.net Under irradiation, the continuous generation of radicals ensures the subsequent substitution of the second halogen. conicet.gov.ar

For this compound, the C-Br bond is significantly weaker than the C-Cl bonds and is expected to be the more reactive site for initial fragmentation of the radical anion. Therefore, reaction with a nucleophile like Me₃Sn⁻ under SRN1 conditions would be expected to show initial regioselectivity for the replacement of the bromine atom.

| Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| Photostimulation (hv) | Disubstitution Product (Methyl 2,5-bis(trimethylstannyl)benzoate) | 99 | conicet.gov.arresearchgate.net |

| Dark | Monosubstitution Product (Methyl 2-chloro-5-(trimethylstannyl)benzoate) | 81 | conicet.gov.arresearchgate.net |

The observed reactivity and regioselectivity in SRN1 reactions are fundamentally governed by the energetic properties of the radical anion intermediates and the transition states for their dissociation. researchgate.netresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in explaining the experimental outcomes for reactions involving methyl chlorobenzoate isomers. researchgate.netresearchgate.netorcid.org

Upon formation, the radical anion intermediate can be stabilized by electron-withdrawing groups, such as the ester function in this compound. mdpi.com The key step determining which halogen is replaced is the fragmentation of this radical anion (ArX•⁻ → Ar• + X⁻). chemistry-chemists.com The rate of this fragmentation is related to the energy barrier of the transition state for the cleavage of the carbon-halogen bond. researchgate.net

Generally, the C-Br bond is weaker than the C-Cl bond, leading to a lower energy barrier for its cleavage. This suggests that in the radical anion of this compound, the C-Br bond would dissociate preferentially. chemistry-chemists.com Furthermore, the position of substituents influences the stability of the resulting aryl radical and the transition state. Theoretical calculations on methyl chlorobenzoates have shown that the relative reactivity (para ≥ ortho >> meta) toward Me₃Sn⁻ ions can be explained by the energetic properties of the respective transition states of the radical anions. researchgate.net A positive ortho-effect has also been noted in reactions of methyl 2,5-dichlorobenzoate with both tin- and sulfur-centered nucleophiles, where the proximity of the ester group accelerates the substitution. researchgate.netmdpi.com

Catalytic Nucleophilic Substitutions

Beyond photostimulation, nucleophilic substitution on aryl halides can be achieved through catalysis, which can also proceed via radical anion mechanisms under milder conditions than traditional methods. mdpi.comresearchgate.net

Cobalt-catalyzed methoxycarbonylation represents a synthetically useful method for converting aryl chlorides into more valuable methyl benzoates. mdpi.comresearchgate.net This reaction proceeds under very mild conditions (e.g., 62 °C, 1 bar CO) and is understood to operate through a radical anion nucleophilic substitution mechanism. researchgate.netnih.gov The catalytic cycle is initiated by the activation of the aryl halide by an anionic cobalt complex, which acts as the electron donor to form the substrate's radical anion. mdpi.com

A comprehensive mechanistic study on a wide range of substituted dichlorobenzenes revealed an unexpected and universal positive ortho-effect. researchgate.netnih.gov This effect describes the acceleration of the methoxycarbonylation reaction when any substituent (including methyl, phenyl, methoxy (B1213986), and other halogens) is located ortho to the reacting C-Cl bond. researchgate.netnih.gov This acceleration is explained within the framework of the radical anion mechanism. For a substrate like this compound, the bromine at the 2-position would be expected to exert a strong positive ortho-effect on the methoxycarbonylation of the chlorine at the C4 or C5 position, should the bromine remain intact. However, given the higher reactivity of the C-Br bond, it would likely be the initial site of reaction.

The relative reactivity in the cobalt-catalyzed methoxycarbonylation of dichlorobenzene isomers demonstrates the influence of substituent electronic effects. Electron-withdrawing groups generally accelerate the reaction. mdpi.com

| Substrate (2,4-Cl₂-C₆H₃-X) | Substituent (X) | Relative Rate (krel) | Reference |

|---|---|---|---|

| 1,3-Dichlorobenzene | -H | 1.0 | mdpi.com |

| 2,4-Dichloro-1-fluorobenzene | -F | 2.1 | mdpi.com |

| 1,2,4-Trichlorobenzene | -Cl | 3.8 | mdpi.com |

| 1-(2,4-Dichlorophenyl)ethan-1-one | -COCH₃ | 11.0 | mdpi.com |

| 2,4-Dichloro-1-(trifluoromethyl)benzene | -CF₃ | 87.0 | mdpi.com |

Influence of Ortho-Substituents on Reaction Rates in Nucleophilic Dehalogenation

The reactivity of aryl halides in nucleophilic substitution reactions is significantly modulated by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, the methyl ester group (-CO₂Me) is positioned ortho to the bromine atom. This positioning exerts a notable influence on the rate of nucleophilic dehalogenation, a phenomenon often referred to as the "ortho-effect."

Research into the dehalogenation of halobenzoates has shown that substituents capable of stabilizing an intermediate radical anion can accelerate the reaction. mdpi.com For reactions proceeding through a radical nucleophilic substitution (SRN1) mechanism, an ortho-ester group has a pronounced accelerating effect. mdpi.comresearchgate.net This is attributed to the ability of the carbonyl group to stabilize the transient radical anion intermediate necessary for this pathway. Studies comparing the reactivity of chlorobenzoate isomers with nucleophiles like the trimethylstannyl anion (Me₃Sn⁻) have demonstrated that the relative reactivity for substitution at the halogen-bearing carbon is para ≥ ortho >> meta. researchgate.net This indicates that the ortho position, while slightly less reactive than the para position, is significantly more activated toward this type of nucleophilic substitution than the meta position.

The mechanism for this rate enhancement involves the delocalization of the unpaired electron in the radical anion intermediate onto the ortho-ester group. This stabilization lowers the activation energy of the radical anion fragmentation step, which is often rate-determining. This effect has also been observed in the reactions of methyl 2,5-dichlorobenzoate with various sulfur-centered nucleophiles, which proceed via the SRN1 mechanism to yield substitution products. researchgate.net Therefore, the ortho-methoxycarbonyl group in this compound is expected to facilitate nucleophilic attack at the C2 position by stabilizing the key reactive intermediate.

Cross-Coupling Reactions Leveraging Aromatic Halides

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and have become indispensable in modern organic synthesis. researchgate.net Polyhalogenated aromatic compounds, such as this compound, are particularly valuable substrates in this context. They offer the potential for sequential, site-selective functionalization, allowing for the controlled and divergent synthesis of complex molecular architectures from a single, readily available starting material. researchgate.netnih.gov The distinct reactivity of different carbon-halogen bonds (e.g., C-Br vs. C-Cl) is the cornerstone of this selectivity.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig Analogues)

Palladium catalysis is preeminent in the field of cross-coupling. Reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are widely employed due to their functional group tolerance and operational simplicity. researchgate.netnih.govacs.org When applied to polyhalogenated substrates like this compound, these reactions can be directed to a specific halogen site, primarily governed by the relative rates of oxidative addition of the C-X bonds to the Pd(0) catalyst.

Ligand Effects on Coupling Efficiency

The choice of ancillary ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, dictating catalyst stability, activity, and selectivity. nih.gov For challenging substrates, such as polyhalogenated arenes, bulky and electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. nih.gov These ligands promote the formation of monoligated, highly reactive "PdL" species, which can facilitate the difficult oxidative addition step. nih.govwhiterose.ac.uk

In the context of di- and polyhalogenated substrates, the ligand can also influence the extent of multiple functionalizations. Bulky ligands that promote catalysis via 12e⁻ Pd(0) species can sometimes lead to overfunctionalization. nih.gov This occurs because after the first coupling event, the palladium catalyst may remain associated with the product's π-system and "ring-walk" to initiate a second oxidative addition before dissociating. nih.gov However, careful selection of ligands and reaction conditions, such as the use of coordinating additives, can suppress this effect and enhance selectivity for mono-functionalization. nih.gov The development of tailored ancillary ligands continues to expand the scope and efficiency of these transformations, enabling reactions under milder conditions and with greater selectivity. nih.gov

Regiochemical Considerations in Cross-Coupling of Polyhalogenated Substrates

Regioselectivity is a key challenge and opportunity when using substrates like this compound. The selective activation of one C-X bond over others is fundamental to achieving a desired synthetic outcome. nih.gov In palladium-catalyzed cross-coupling, the selectivity is generally determined during the oxidative addition step, which is typically the rate-determining step of the catalytic cycle. acs.org

The general reactivity trend for oxidative addition of carbon-halogen bonds to Pd(0) is C-I > C-Br > C-Cl > C-F. This intrinsic reactivity difference strongly favors the selective activation of the C-Br bond in this compound over the two C-Cl bonds.

Beyond the identity of the halogen, electronic and steric factors of the substrate play a significant role. nih.govnumberanalytics.com The regioselectivity in the cross-coupling of polyhalogenated heterocycles and arenes is influenced by both the carbon-halogen bond dissociation energy (BDE) and the interaction between the substrate's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO). acs.org For dihalobenzoates, catalyst systems can be chosen to selectively target different positions. For instance, in studies on alkyl 2,4- and 2,5-dihalobenzoates, the coupling site could be switched between the C2 and the C4/C5 positions by changing the palladium catalyst and ligand system. researchgate.netresearchgate.net This demonstrates that while the intrinsic reactivity of the C-Br bond is dominant, fine-tuning of the catalytic system can overcome or enhance inherent substrate biases to achieve remarkable control over regiochemistry.

Nickel-Catalyzed Cross-Coupling and Homocoupling Processes

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for catalyzing cross-coupling reactions. chemrxiv.orgdal.ca Nickel catalysts are particularly effective for coupling aryl chlorides, which are often less reactive in palladium-catalyzed systems.

A common side reaction in nickel-catalyzed cross-couplings is the homocoupling of the aryl halide substrate to form a symmetrical biaryl. rsc.orgnih.gov This process often proceeds via the oxidative addition of the aryl halide to a Ni(I) species, which is generated electrochemically or by a chemical reductant, to form a Ni(II) intermediate. rsc.orgnih.gov Further steps can lead to a high-valent Ni(III) species that undergoes reductive elimination to yield the biaryl product. rsc.org While often considered a side reaction, this process can be harnessed for the efficient synthesis of symmetrical biaryls. Seminal work showed that stoichiometric Ni(0) complexes could mediate the homocoupling of aryl halides, and later catalytic versions were developed using Ni(II) salts in combination with a reducing agent like zinc powder. nih.govresearchgate.net The efficiency of these reactions can be influenced by the electronic properties of the aryl halide, with electron-deficient substrates often giving higher yields. nih.gov

Formation of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds

The versatility of this compound as a synthetic building block is demonstrated by its ability to participate in the formation of various types of chemical bonds through regioselective cross-coupling reactions.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura reaction is a premier method for creating C-C bonds. d-nb.infonih.gov By selectively reacting the C-Br bond of this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst, a new aryl group can be introduced at the C2 position. rsc.org Additionally, nickel-catalyzed homocoupling provides a route to symmetrical biaryl structures derived from the starting halide. nih.govresearchgate.net

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. acs.orgnih.gov Using a suitable palladium or nickel catalyst system, this compound can be coupled with a wide range of primary or secondary amines at the C-Br position. dal.campg.de This provides direct access to substituted aniline (B41778) derivatives, which are important precursors for pharmaceuticals and functional materials.

Carbon-Oxygen Bond Formation: Analogous to C-N coupling, palladium and nickel catalysts can also facilitate the formation of C-O bonds by coupling aryl halides with alcohols or phenols. dal.camit.edu This Buchwald-Hartwig type etherification allows for the synthesis of aryl ethers from this compound, reacting it with an alcohol in the presence of a suitable base and ligand-catalyst combination. The development of tailored ligands has been crucial in expanding the scope of these C-O coupling reactions to include a wider variety of alcohols and less reactive aryl chlorides. dal.camit.edu

The ability to selectively form these three fundamental bond types from a single polyhalogenated precursor underscores the strategic importance of this compound in synthetic chemistry.

Electrophilic Aromatic Substitution Reactions on the Dihalogenated Ring

The introduction of new functional groups onto the dihalogenated aromatic ring of this compound via electrophilic aromatic substitution (EAS) is a process governed by the electronic and steric influences of the existing substituents. The interplay between the bromine, chlorine, and methyl ester groups dictates the reactivity of the benzene (B151609) ring and the regiochemical outcome of the substitution.

Directing Effects of Halogen and Ester Groups on Electrophilic Attack

The directing effect of a substituent in an electrophilic aromatic substitution reaction is determined by its ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. In the case of this compound, the benzene ring is substituted with two types of groups with competing directing effects: the halogen atoms (bromo and chloro) and the methyl ester group (-COOCH₃).

On the other hand, the methyl ester group is a deactivating and meta-directing group. libretexts.org The carbonyl group within the ester functionality is strongly electron-withdrawing, both through induction and resonance (-I and -R effects). This significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. libretexts.org

When these groups are present on the same ring, their directing effects can be either synergistic or competitive. pearson.com In this compound, the substituents are located at positions 1, 2, 4, and 5. The available positions for substitution are C3 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| -Br | C2 | -I (Electron Withdrawing) | +R (Electron Donating) | Deactivating | Ortho, Para |

| -Cl | C4 | -I (Electron Withdrawing) | +R (Electron Donating) | Deactivating | Ortho, Para |

| -Cl | C5 | -I (Electron Withdrawing) | +R (Electron Donating) | Deactivating | Ortho, Para |

| -COOCH₃ | C1 | -I (Electron Withdrawing) | -R (Electron Withdrawing) | Strongly Deactivating | Meta |

Regiochemical Outcomes of Electrophilic Functionalization

The regiochemical outcome of an electrophilic substitution reaction on this compound is determined by the combined directing influences of all substituents. The available positions for substitution are C3 and C6.

The bromo group at C2 will direct an incoming electrophile to its ortho (C3) and para (C6) positions. The chloro group at C4 directs to its ortho positions (C3 and C5), and the chloro group at C5 directs to its ortho positions (C4 and C6). The methyl ester group at C1 directs to its meta positions (C3 and C5).

Analyzing the directing effects on the available positions:

Position C3: This position is ortho to the bromo group at C2, ortho to the chloro group at C4, and meta to the methyl ester group at C1.

Position C6: This position is para to the bromo group at C2 and ortho to the chloro group at C5.

The deactivating nature of all substituents makes electrophilic substitution on this molecule challenging, requiring harsh reaction conditions. However, when a reaction does occur, the regioselectivity will be determined by the balance of these directing effects. The C3 position is influenced by two ortho-directing halogens and one meta-directing ester group. The C6 position is influenced by one para-directing halogen and one ortho-directing halogen. The cumulative electron-donating resonance effect from the halogens is likely to favor substitution at the positions ortho and para to them. Given that the C3 position is activated by two ortho halogen atoms and the C6 position is activated by one ortho and one para halogen, the substitution pattern can be complex and may lead to a mixture of products. The steric hindrance from the adjacent bromo group at C2 might also disfavor substitution at C3.

Ester Group Transformations

The methyl ester group of this compound can undergo various transformations, with hydrolysis to the corresponding carboxylic acid being a fundamental reaction. This transformation can be catalyzed by either acid or base.

Hydrolysis of the Methyl Ester to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to 2-bromo-4,5-dichlorobenzoic acid is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The reaction is typically slow and requires catalysis. numberanalytics.com

Acid-catalyzed hydrolysis is a reversible process. numberanalytics.com The mechanism generally proceeds through the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway.

The steps involved in the AAC2 mechanism are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of methanol (B129727): The protonated methanol molecule is a good leaving group and is eliminated, regenerating the carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

For sterically hindered esters, an alternative AAC1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism may become significant, especially in strongly acidic and non-aqueous conditions. researchgate.netcdnsciencepub.com In this mechanism, the protonated ester undergoes unimolecular cleavage to form an acylium ion, which then reacts with water. However, for this compound, the AAC2 mechanism is expected to be the predominant pathway under typical aqueous acidic conditions.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. masterorganicchemistry.com The most common mechanism is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway.

The steps in the BAC2 mechanism are:

Nucleophilic attack by hydroxide (B78521): The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

Acid-base reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid to give a carboxylate salt and methanol. This step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com

An alternative BAl2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism, which involves an SN2 attack of the hydroxide ion on the methyl group, is generally rare but can occur with methyl esters that are sterically hindered at the carbonyl carbon. stackexchange.com Given the presence of the ortho-bromo substituent in this compound, there might be some steric hindrance that could slightly influence the rate of the BAC2 reaction, but it is still the expected major pathway.

The table below summarizes the key features of the hydrolysis mechanisms.

| Mechanism | Catalyst | Key Intermediate | Rate Determining Step | Reversibility |

|---|---|---|---|---|

| AAC2 | Acid | Protonated tetrahedral intermediate | Attack of water on the protonated ester | Reversible |

| BAC2 | Base | Tetrahedral intermediate | Attack of hydroxide on the ester | Irreversible |

Transesterification Reactions for Alkyl Group Exchange

Transesterification is a pivotal organic reaction that involves the conversion of one ester into another by exchanging the alkoxy group. This process is typically catalyzed by either an acid or a base. For this compound, transesterification allows for the replacement of the methyl group with other alkyl moieties, thereby modifying the compound's physical and chemical properties. The reaction is an equilibrium process, and strategies such as using a large excess of the new alcohol or removing the displaced alcohol are often employed to drive the reaction to completion.

Acid-catalyzed transesterification proceeds via a series of protonation and deprotonation steps, which activate the carbonyl group of the ester towards nucleophilic attack. The general mechanism, often referred to as a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism, is applicable to this compound. masterorganicchemistry.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequently, a molecule of the new alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. This addition step leads to the formation of a tetrahedral intermediate.

A proton is then transferred from the attacking alcohol moiety to the original methoxy group, a process that can be facilitated by the solvent or other base present in the reaction mixture. This proton transfer converts the methoxy group into a good leaving group (methanol). The tetrahedral intermediate then collapses, expelling a molecule of methanol and reforming the carbonyl group. Finally, deprotonation of the newly formed ester yields the final transesterified product, Ethyl 2-bromo-4,5-dichlorobenzoate, and regenerates the acid catalyst. youtube.com

The equilibrium nature of the reaction means that using the alcohol reactant as the solvent is a common strategy to shift the equilibrium towards the desired product. masterorganicchemistry.com

Table 1: Hypothetical Data for Acid-Catalyzed Transesterification of this compound

| Entry | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | H₂SO₄ (5) | Ethanol | 78 | 12 | 85 |

| 2 | Propanol | p-TsOH (10) | Propanol | 97 | 16 | 82 |

| 3 | Butanol | H₂SO₄ (5) | Butanol | 118 | 24 | 78 |

This data is illustrative and based on general principles of acid-catalyzed transesterification.

Base-catalyzed transesterification offers an alternative route for alkyl group exchange and typically proceeds at a faster rate than the acid-catalyzed counterpart, although it is sensitive to the presence of water which can lead to saponification. krohne.com The mechanism involves the generation of a potent nucleophile, an alkoxide, by the reaction of the alcohol with a strong base, such as sodium hydroxide or potassium hydroxide. byjus.com

In the first step, the base deprotonates the incoming alcohol (e.g., propanol) to form a propoxide ion. This alkoxide is a much stronger nucleophile than the neutral alcohol. The propoxide then attacks the carbonyl carbon of this compound in a nucleophilic acyl substitution reaction. This results in the formation of a tetrahedral intermediate.

The tetrahedral intermediate is unstable and collapses, expelling the methoxide ion as a leaving group and forming the new ester, Propyl 2-bromo-4,5-dichlorobenzoate. The displaced methoxide ion is then protonated by the alcohol present in the reaction medium to generate methanol and regenerate the alkoxide catalyst. To drive the equilibrium towards the products, a large excess of the reactant alcohol is typically used. masterorganicchemistry.com

Table 2: Hypothetical Data for Base-Catalyzed Transesterification of this compound

| Entry | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | NaOEt (10) | Ethanol | 70 | 4 | 92 |

| 2 | Propanol | KOPr (10) | Propanol | 85 | 6 | 90 |

| 3 | Butanol | NaOBu (10) | Butanol | 100 | 8 | 88 |

This data is illustrative and based on general principles of base-catalyzed transesterification.

Derivatization and Further Functionalization Strategies

Synthesis of Complex Analogues through Sequential Halogen Reactivity

The differential reactivity of the carbon-halogen bonds in methyl 2-bromo-4,5-dichlorobenzoate is a key feature that can be exploited for the selective synthesis of complex analogues. In many catalytic systems, particularly palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend of I > Br > Cl. researchgate.netlibretexts.org This hierarchy suggests that the C2-Br bond in this compound would be the most labile, allowing for its selective functionalization while leaving the C-Cl bonds intact.

For instance, in a Suzuki-Miyaura cross-coupling reaction, it is anticipated that an aryl or vinyl boronic acid would react preferentially at the C2 position. This regioselectivity would be further enhanced by the steric hindrance imposed by the adjacent methyl ester group, which could influence the approach of the catalyst to the C-Cl bonds. A study on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated that the position of substitution in Suzuki-Miyaura reactions could be controlled, suggesting that selective functionalization of polyhalogenated aromatics is feasible. beilstein-journals.org

Similarly, in Sonogashira couplings, the greater reactivity of the C-Br bond would likely direct the introduction of an alkyne moiety to the C2 position. The successful regioselective Sonogashira coupling of 2,3-dibromothiophene (B118489) at the C2 position supports the feasibility of such a transformation.

The table below outlines a theoretical framework for the sequential functionalization of this compound based on established principles of halogen reactivity.

| Reaction Type | Reagent | Expected Site of Primary Reaction | Rationale |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C2-Br | Higher reactivity of C-Br vs. C-Cl bonds in Pd-catalyzed cross-coupling. researchgate.netlibretexts.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C2-Br | Preferential oxidative addition of Pd to the C-Br bond. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C2-Br | Greater propensity for C-Br bond activation in amination reactions. |

| Stille Coupling | Organostannane, Pd catalyst | C2-Br | Established reactivity trend for aryl halides in Stille reactions. |

Following the initial functionalization at the C2 position, the reactivity of the remaining C4-Cl and C5-Cl bonds could then be addressed, potentially under more forcing reaction conditions or with catalyst systems specifically designed for the activation of aryl chlorides. This stepwise approach would allow for the controlled, regioselective synthesis of trisubstituted benzene (B151609) derivatives with diverse functionalities.

Functional Group Interconversions at the Benzoate (B1203000) Moiety

The methyl ester group of this compound provides another site for synthetic modification. Standard transformations of the benzoate moiety, such as hydrolysis, amidation, and reduction, can be employed to introduce further chemical diversity.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-4,5-dichlorobenzoic acid, under either acidic or basic conditions. However, the presence of the ortho-bromo substituent introduces significant steric hindrance around the carbonyl group. This may necessitate more forcing reaction conditions, such as the use of strong base and elevated temperatures, to achieve efficient saponification. cdnsciencepub.comresearchgate.netnumberanalytics.com Studies on the hydrolysis of sterically hindered aromatic esters have shown that while challenging, the reaction can be driven to completion. cdnsciencepub.comresearchgate.net The resulting carboxylic acid can then serve as a handle for further reactions, such as amide bond formation using standard coupling reagents.

Amidation: The methyl ester can be converted directly to an amide by reaction with an amine. This transformation can be achieved through various methods, including direct aminolysis at high temperatures or through the use of specific catalysts. Boronic acid catalysts, for example, have been shown to facilitate direct amidation between carboxylic acids and amines. organic-chemistry.org Alternatively, the ester can be converted to an acyl chloride, which would readily react with an amine to form the corresponding amide.

Reduction: The ester functionality can be reduced to a primary alcohol, (2-bromo-4,5-dichlorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides an entry point to a different class of derivatives, where the alcohol can be further oxidized or converted to other functional groups.

The table below summarizes the primary functional group interconversions at the benzoate moiety.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH (aq), heat; or HCl (aq), heat | 2-Bromo-4,5-dichlorobenzoic acid |

| Amidation | Amine, heat; or via the acyl chloride | N-substituted 2-bromo-4,5-dichlorobenzamide |

| Reduction | LiAlH₄, THF | (2-Bromo-4,5-dichlorophenyl)methanol |

Regiochemical Control in Diverse Derivatization Pathways

Achieving regiochemical control is paramount when designing synthetic routes involving polyfunctional molecules like this compound. The inherent electronic and steric properties of the substituents play a crucial role in directing the outcome of various chemical transformations.

In the context of further electrophilic aromatic substitution, the existing substitution pattern would be highly deactivating, making such reactions challenging. However, metal-halogen exchange reactions offer a viable pathway for regioselective functionalization. The choice of organometallic reagent and reaction conditions can influence which halogen is exchanged. For instance, lithium-halogen exchange typically occurs more readily with bromides than chlorides. Therefore, treatment with an organolithium reagent at low temperature would be expected to selectively replace the C2-bromo substituent, generating a lithiated species that can be trapped with various electrophiles. This approach provides a complementary strategy to palladium-catalyzed cross-coupling for functionalization at the C2 position.

Directed ortho-metalation (DoM) is another powerful tool for regioselective functionalization. However, in the case of this compound, the potential directing groups (the ester and the halogens) are in competition. The relative directing ability and the steric environment would dictate the site of deprotonation.

The regioselectivity of nucleophilic aromatic substitution (SNAAr) on this substrate would be governed by the electronic effects of the substituents. The electron-withdrawing nature of the ester and halogen groups would activate the ring towards nucleophilic attack. The precise position of substitution would depend on the ability of the substituents to stabilize the intermediate Meisenheimer complex.

The following table outlines potential regioselective derivatization pathways and the factors controlling the regiochemical outcome.

| Reaction Pathway | Key Reagents | Expected Regioselectivity | Controlling Factors |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, low temp. | Selective exchange at C2-Br | Higher reactivity of C-Br vs. C-Cl. rsc.org |

| Palladium-Catalyzed C-H Activation | Pd catalyst, directing group | Dependent on catalyst and directing group synergy | Steric and electronic guidance from existing substituents. |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | Dependent on stabilization of Meisenheimer complex | Electron-withdrawing effects of ester and halogens. |

This compound presents a synthetically useful scaffold for the generation of complex and highly functionalized aromatic compounds. The strategic exploitation of the differential reactivity of its three halogen atoms, coupled with the chemical versatility of the benzoate moiety, allows for a high degree of control over the derivatization process. Through a careful selection of reagents and reaction conditions, chemists can navigate the various reaction pathways to achieve the desired regiochemical outcomes, making this compound a valuable starting material for the synthesis of novel molecules with potential applications in various fields of chemical research.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of Methyl 2-bromo-4,5-dichlorobenzoate allows for the identification and characterization of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is heavily affected by the presence of electron-withdrawing groups such as the bromine and chlorine atoms, and the ester functionality.

In a typical ¹H NMR spectrum of this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at position 3 (H-3) and the proton at position 6 (H-6) are in different chemical environments and would therefore exhibit different chemical shifts. The singlet corresponding to the methyl ester protons (-OCH₃) would appear further upfield, in a region characteristic for such groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | s |

| H-6 | 7.6 - 7.8 | s |

| -OCH₃ | 3.9 - 4.1 | s |

Note: The data presented in this table is predicted and may vary from experimentally obtained values.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

The spectrum would show signals for the six carbons of the aromatic ring, the carbonyl carbon of the ester group, and the methyl carbon of the ester. The carbons bearing the halogen atoms (C-2, C-4, and C-5) and the carbon attached to the ester group (C-1) would be significantly deshielded and appear at lower field.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 163 - 165 |

| C-1 | 133 - 135 |

| C-2 | 118 - 120 |

| C-3 | 132 - 134 |

| C-4 | 130 - 132 |

| C-5 | 134 - 136 |

| C-6 | 131 - 133 |

| -OCH₃ | 52 - 54 |

Note: The data presented in this table is predicted and may vary from experimentally obtained values.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In the case of this compound, since the aromatic protons are expected to be singlets with no direct proton neighbors to couple with, significant cross-peaks in the aromatic region of a COSY spectrum would not be anticipated.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the C-H bonds present in the molecule (C-3/H-3 and C-6/H-6), as well as the methyl group.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides information about the structure of a molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the electron density distribution, and thus the atomic positions.

Crystal Structure Analysis and Unit Cell Parameters

Although specific experimental crystallographic data for this compound is not publicly available, a typical analysis would yield the following information:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

For a related compound, Methyl 2,5-dichlorobenzoate (B1240473), a reported crystal structure provides some comparative insight. iucr.org It crystallizes in the triclinic system with the space group P-1. iucr.org The unit cell parameters were determined to be a = 3.8452 Å, b = 7.0158 Å, c = 15.8510 Å, α = 77.189°, β = 89.130°, and γ = 83.741°. iucr.org It is plausible that this compound would crystallize in a similar system due to structural similarities.

Illustrative Crystal Data for a Related Compound (Methyl 2,5-dichlorobenzoate)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8452 |

| b (Å) | 7.0158 |

| c (Å) | 15.8510 |

| α (°) | 77.189 |

| β (°) | 89.130 |

| γ (°) | 83.741 |

Source: iucr.org

Conformational Analysis of the Ester Group Relative to the Aromatic Ring

A key structural feature that can be determined from X-ray crystallography is the conformation of the methyl ester group relative to the plane of the benzene ring. Steric hindrance from the ortho-substituent (the bromine atom at position 2) is expected to play a significant role in this conformation.

In the case of Methyl 2,5-dichlorobenzoate, the dihedral angle between the benzene ring and the planar ester group is 39.22°. iucr.org This deviation from coplanarity is a result of the steric repulsion between the ortho-chloro substituent and the ester group. For this compound, a similar or even larger dihedral angle would be expected due to the larger size of the bromine atom compared to a chlorine atom at the ortho position. This twisting of the ester group out of the plane of the aromatic ring can have significant implications for the molecule's electronic properties and reactivity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both FT-IR and Raman spectroscopy provide complementary information, offering a comprehensive vibrational profile of the target compound.

Assignment of Characteristic Functional Group Vibrations

The key functional groups in this compound are the methyl ester and the substituted benzene ring. Each of these moieties exhibits characteristic vibrational modes that are readily identifiable in the spectra.

The ester group is characterized by a strong, prominent carbonyl (C=O) stretching vibration, typically appearing in the region of 1730-1715 cm⁻¹ in the FT-IR spectrum due to conjugation with the aromatic ring. orgchemboulder.com This band is often weaker in the Raman spectrum. The C-O stretching vibrations of the ester group are expected as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The methyl group of the ester will display symmetric and asymmetric C-H stretching vibrations, anticipated to appear just below 3000 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

| Carbonyl (Ester) | C=O Stretch | 1730 - 1715 | Strong | Weak |

| Ester | C-O Stretch | 1300 - 1000 | Strong | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Methyl Group | C-H Stretch | 3000 - 2850 | Medium-Weak | Medium |

Analysis of Aromatic Ring Modes and Halogen-Carbon Stretches

The vibrations of the substituted benzene ring provide a "fingerprint" for the substitution pattern. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. spectroscopyonline.com The aromatic C=C stretching vibrations, or ring modes, are expected in the 1600-1400 cm⁻¹ region. horiba.com The specific pattern of these bands can be complex due to the heavy substitution on the ring.

The carbon-halogen stretches are highly dependent on the mass of the halogen atom. The C-Cl stretching vibrations are anticipated to fall within the 850-550 cm⁻¹ range. libretexts.orgorgchemboulder.com The C-Br stretch is expected at a lower frequency, typically between 690-515 cm⁻¹. orgchemboulder.com These bands are often strong in the FT-IR spectrum.

The table below outlines the expected vibrational frequencies for the aromatic ring and halogen-carbon bonds.

| Structural Feature | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

| Aromatic Ring | C=C Stretch (Ring Modes) | 1600 - 1400 | Medium | Medium-Strong |

| Aromatic Ring | C-H In-plane Bend | 1200 - 1000 | Medium | Weak |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 700 | Strong | Weak |

| Carbon-Chlorine | C-Cl Stretch | 850 - 550 | Strong | Strong |

| Carbon-Bromine | C-Br Stretch | 690 - 515 | Strong | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. The molecular formula of this compound is C₈H₅BrCl₂O₂. nih.gov The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For methyl benzoates, common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) to form a benzoyl cation, or the loss of the entire ester group. acs.orgnih.gov The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens, due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). libretexts.org

Expected key fragmentation pathways for this compound include:

Loss of the methoxy radical (•OCH₃) : This would result in the formation of the 2-bromo-4,5-dichlorobenzoyl cation.

Loss of the methyl group (•CH₃) : This is another common initial fragmentation.

Cleavage of the ester group : This can lead to various fragment ions.

The following table presents the calculated exact masses for the molecular ion and key expected fragments of this compound.

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₈H₅⁷⁹Br³⁵Cl₂O₂]⁺ | 281.8849 |

| [M-CH₃]⁺ | [C₇H₂⁷⁹Br³⁵Cl₂O₂]⁺ | 266.8617 |

| [M-OCH₃]⁺ | [C₇H₂⁷⁹Br³⁵Cl₂O]⁺ | 251.8669 |

| [C₆H₂BrCl₂]⁺ | [C₆H₂⁷⁹Br³⁵Cl₂]⁺ | 222.8558 |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. As a result, a thorough, evidence-based article structured around its computational chemistry, as requested, cannot be generated at this time.

Extensive queries for scholarly articles and data pertaining to the Density Functional Theory (DFT) calculations, molecular geometry optimization, electronic structure analysis (including HOMO-LUMO orbitals and band gap energies), Molecular Electrostatic Potential (MEP) surface analysis, population analysis, and the computational modeling of its reaction mechanisms have yielded no specific results for this compound.

While general computational methodologies for halogenated aromatic compounds and substituted benzoates are well-established in the field of computational chemistry, specific research applying these methods to this compound has not been published or indexed in accessible academic and chemical databases. The requested detailed research findings, data tables for optimized geometry, electronic properties, and reaction energetics are therefore not available to be reported.

This indicates a gap in the current scientific literature concerning the in-silico analysis of this particular compound. Future computational research would be necessary to provide the specific data points and analyses required for a comprehensive article on the computational chemistry and theoretical studies of this compound.

Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 4,5 Dichlorobenzoate

Elucidation of Reaction Mechanisms through Computational Modeling

Prediction of Regioselectivity and Stereoelectronic Effects

Theoretical calculations are instrumental in predicting the regioselectivity of chemical reactions involving methyl 2-bromo-4,5-dichlorobenzoate. By mapping the electron density and electrostatic potential across the molecule, regions susceptible to nucleophilic or electrophilic attack can be identified. The presence of three halogen substituents (bromo and two chloro groups) and a methyl ester group on the benzene (B151609) ring creates a distinct electronic landscape.

Stereoelectronic effects, which involve the influence of the spatial arrangement of electrons on the molecule's properties and reactivity, are also critical. The orientation of the methyl ester group relative to the benzene ring and the adjacent bromine atom can influence the molecule's conformational preferences and the accessibility of reactive sites.

Computational models, such as Density Functional Theory (DFT), can be employed to calculate atomic charges and Fukui functions, which help in quantifying the local reactivity of each atom in the ring. For instance, in related halogenated benzoates, the carbon atoms attached to the halogens are often activated towards certain types of reactions, while the directing effects of the ester group also play a significant role. The interplay of these electronic and steric factors governs the outcome of substitution reactions.

Potential Energy Surface Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a powerful computational tool to explore the mechanisms of chemical reactions. By calculating the energy of the system as a function of the geometric coordinates of the atoms, the PES provides a landscape of all possible chemical transformations. For this compound, this can be used to investigate reaction pathways such as nucleophilic aromatic substitution.

The process involves identifying the transition states, which are the energy maxima along the reaction coordinate, and the intermediate structures. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction kinetics. For example, a study on the fragmentation of methyl chlorobenzoate radical anions involved mapping the PES for the dissociation of the carbon-chlorine bond. Similar approaches can be applied to understand the reactivity of this compound.

Quantum Chemical Characterization of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectra.

Theoretical Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. github.ioresearchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). als-journal.com

For this compound, the GIAO method, often coupled with DFT (e.g., at the B3LYP level of theory with a suitable basis set), can predict the ¹H and ¹³C NMR spectra. nih.govamanote.com The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the inductive and resonance effects of the bromo, chloro, and methyl ester substituents. Discrepancies between calculated and experimental spectra can often be minimized by applying scaling factors or by performing calculations that include solvent effects. github.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~132.0 |

| C2 | - | ~120.0 |

| C3 | ~7.8 | ~134.0 |

| C4 | - | ~130.0 |

| C5 | - | ~128.0 |

| C6 | ~7.6 | ~131.0 |

| C=O | - | ~164.0 |

| O-CH₃ | ~3.9 | ~53.0 |

Note: These are illustrative values based on typical shifts for similar compounds and require specific computational results for accuracy.

Calculation of Vibrational Frequencies, Infrared Intensities, and Raman Scattering Activities

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. uni-siegen.deijfans.org Quantum chemical calculations, typically using DFT methods, can compute the harmonic vibrational frequencies, IR intensities, and Raman scattering activities. nih.govamanote.com

The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the this compound molecule. The calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of the observed spectral bands to specific vibrational modes. amanote.com Theoretical calculations have been successfully used to analyze the vibrational spectra of related compounds like methyl 2,5-dichlorobenzoate (B1240473). nih.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | 3100 - 3000 | Moderate | Strong |

| C-H stretch (methyl) | 2980 - 2900 | Moderate | Moderate |

| C=O stretch (ester) | ~1730 | Very Strong | Weak |

| C-C stretch (aromatic) | 1600 - 1450 | Strong | Strong |

| C-O stretch (ester) | 1300 - 1200 | Strong | Moderate |

| C-Cl stretch | 800 - 600 | Strong | Moderate |

| C-Br stretch | 600 - 500 | Strong | Weak |

Note: These are illustrative values and the exact frequencies and intensities would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations to Investigate Molecular Interactions and Conformations in Solution (if applicable to advanced studies)

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. peerj.com MD simulations model the movements and interactions of atoms over time, allowing for the exploration of conformational flexibility and intermolecular interactions. peerj.com

For this compound, MD simulations could be used to study:

Conformational Dynamics: The rotation around the C-C and C-O single bonds of the ester group can be investigated to determine the most stable conformations in solution and the energy barriers between them.

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized, providing information about solute-solvent interactions such as hydrogen bonding (if applicable with the solvent) and van der Waals forces.

Interaction with other molecules: In more advanced studies, MD simulations can be used to model the interaction of this compound with other molecules, such as biological macromolecules, to understand its potential binding modes and affinities. peerj.com

Environmental Fate and Transformation Research

Investigation of Photolytic Degradation Pathways under Environmental Conditions

There are currently no available scientific studies that investigate the photolytic degradation pathways of Methyl 2-bromo-4,5-dichlorobenzoate under environmental conditions. Research on how this compound behaves when exposed to sunlight, what degradation products are formed, and the kinetics of these reactions has not been published.

Studies on Biotransformation and Biodegradation Mechanisms

Specific research on the biotransformation and biodegradation of this compound by microorganisms is not found in the existing scientific literature. There are no studies identifying specific bacterial or fungal strains capable of degrading this compound or detailing the enzymatic pathways involved in its breakdown.

Identification and Characterization of Environmental Transformation Products and Metabolites

As there are no published studies on the photolytic or biological degradation of this compound, there is consequently no information available on the identity and characteristics of its environmental transformation products or metabolites.

Data Tables

Due to the absence of research data on the environmental fate of this compound, no data tables containing research findings can be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.